molecular formula C11H14ClN B11904833 7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline

7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11904833
M. Wt: 195.69 g/mol
InChI Key: ROFDSQKCPSUJGV-UHFFFAOYSA-N
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Description

7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethyl-2-nitroaniline with chloroacetaldehyde in the presence of a reducing agent. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and ammonia (NH3) can facilitate substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups at the chlorine or methyl positions.

Scientific Research Applications

7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine and methyl groups on the quinoline ring enhance its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydroquinoline
  • 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline
  • 7-Chloro-4-methylquinoline

Comparison: Compared to these similar compounds, 7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the presence of both chlorine and methyl groups. These substituents enhance its chemical reactivity and potential applications. For instance, the compound’s antimicrobial and anticancer activities are more pronounced compared to its analogs, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

7-chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H14ClN/c1-7-3-4-13-11-6-10(12)8(2)5-9(7)11/h5-7,13H,3-4H2,1-2H3

InChI Key

ROFDSQKCPSUJGV-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=C(C(=C2)Cl)C

Origin of Product

United States

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